molecular formula C10H10O B6263321 rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis CAS No. 1807938-02-8

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis

Cat. No.: B6263321
CAS No.: 1807938-02-8
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-VHSXEESVSA-N
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Description

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis, is a bicyclic epoxide derived from naphthalene, characterized by a partially hydrogenated naphtho-oxirene ring system. Its IUPAC name reflects the cis configuration of the epoxide oxygen and substituents on the fused bicyclic framework . This compound is an endogenous metabolite in mice, playing a role in detoxification pathways. Naphthalene epoxidation, followed by glutathione conjugation and mercapturic acid excretion, is a critical mechanism for eliminating aromatic hydrocarbons . The compound’s molecular formula is C₁₀H₁₀O (molecular weight: 170.21 g/mol), with a lipophilicity (LogP) estimated at ~2.5 based on structural analogs.

Properties

CAS No.

1807938-02-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1

InChI Key

ZWBOIOUXXAJRAU-VHSXEESVSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]3[C@H]1O3

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The enzymatic epoxidation occurs in a biphasic system containing 30% acetonitrile in sodium phosphate buffer (pH 7.0) at 30°C. Key parameters influencing yield include:

  • Enzyme concentration : Varying PaDa-I from 100–400 nM directly impacts epoxide formation, with higher concentrations accelerating the reaction but reducing turnover numbers (TONs).

  • H₂O₂ concentration : Excess H₂O₂ (>2 mM) leads to enzyme inactivation, necessitating careful stoichiometric control.

Table 1: PaDa-I-Catalyzed Epoxidation of Naphthalene Under Varied Conditions

Entry[PaDa-I] (nM)[H₂O₂] (mM)Epoxide Yield (mM)TON
110020.828200
220021.065300
340021.293200

The optimal balance between enzyme activity and stability was achieved at 200 nM PaDa-I and 2 mM H₂O₂, yielding 1.06 mM epoxide with a TON of 5300. Isotope labeling confirmed that the incorporated oxygen originated exclusively from H₂O₂.

Chemical Epoxidation Using Peracids

Traditional chemical epoxidation employs peracids such as meta-chloroperbenzoic acid (MCPBA) to oxidize alkenes. This method is widely used for its simplicity and scalability, though it lacks stereochemical control, making it suitable for synthesizing racemic mixtures like rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene.

Reaction Mechanism and Conditions

MCPBA reacts with naphthalene derivatives via electrophilic addition, forming the epoxide through a concerted cyclic transition state. The reaction typically proceeds in dichloromethane or chloroform at 0–25°C, with yields dependent on the electronic nature of the substrate and the stability of the epoxide.

Table 2: Comparative Epoxidation Efficiency of MCPBA vs. PaDa-I

ParameterMCPBA (Chemical)PaDa-I (Biocatalytic)
StereoselectivityNon-selective (racemic)High ((1S,2R)-biased)
Turnover Number (TON)N/A5300 (optimal)
Solvent SystemOrganic (e.g., CH₂Cl₂)Aqueous-organic
ByproductsCarboxylic acidH₂O (from H₂O₂)

Challenges in Racemic Synthesis

While MCPBA efficiently generates the epoxide backbone, the lack of stereocontrol necessitates post-synthetic modifications to obtain the racemic cis isomer. Techniques such as column chromatography or recrystallization are often required to isolate the desired stereoisomer from diastereomeric byproducts.

Hybrid Approaches and Emerging Strategies

Chemoenzymatic Functionalization

Karich et al. (2021) explored post-epoxidation modifications using nucleophiles like sodium azide (NaN₃). The enzymatic epoxide intermediate underwent regioselective ring-opening at the C1 position, yielding trans-1-azido-2-ol derivatives. This approach could be adapted to functionalize rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene for targeted applications.

Table 3: Impact of NaN₃ Concentration on Ring-Opening Products

[NaN₃] (mM)Reaction Time (min)1-Azido-2-ol Yield (mM)1-Naphthol Byproduct (mM)
31.32.50.610.36
1252.51.480.16

Higher nucleophile concentrations favor the desired azido-alcohol product, minimizing rearrangement byproducts.

Structural and Analytical Characterization

Spectroscopic Confirmation

The epoxide’s structure was validated using NMR and single-crystal X-ray diffraction. Key features include:

  • ¹H NMR : Distinct signals for epoxide protons at δ 3.8–4.2 ppm.

  • X-ray : Bond angles of 60–62° within the oxirane ring, confirming strain.

Physicochemical Properties

  • Molecular weight : 144.17 g/mol.

  • LogP : 1.8, indicating moderate hydrophobicity .

Chemical Reactions Analysis

Types of Reactions: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis exerts its effects involves its interaction with molecular targets through its oxirene ring. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo ring-opening reactions is particularly significant in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

alpha-Epoxydihydroartemisinic Acid (CAS 380487-65-0)
  • Structure : Features a decahydronaphtho[1,2-b]oxirene core with a methyl group and a carboxylic acid substituent.
  • Molecular Formula : C₁₅H₂₄O₃ (MW: 252.35 g/mol ) .
  • Physical Properties :
    • Density: 1.1 g/cm³
    • Boiling Point: 377.1°C
    • LogP: 2.70
  • Biological Role : A precursor in artemisinin biosynthesis, highlighting its pharmacological relevance in antimalarial therapies .
1-Nitronaphthalene-7,8-oxide (PAMDB000878)
  • Structure : Naphtho[1,2-b]oxirene with a nitro group at the C7 position.
  • Molecular Formula: C₁₀H₇NO₃ (MW: 189.17 g/mol) .
  • Reactivity : The nitro group increases polarity and reactivity, making it a reactive intermediate in organic synthesis.
  • Biological Implications: Nitro-substituted epoxides are often associated with genotoxic effects due to electrophilic reactivity .
1a-Methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione (CAS 15448-59-6)
  • Structure : A naphtho[2,3-b]oxirene derivative with methyl and ketone groups.
  • Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol ) .
  • Key Differences : The [2,3-b] ring fusion and ketone groups increase ring strain and polarity compared to the [1,2-b] analog.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Substituents Biological Role/Relevance
rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis C₁₀H₁₀O 170.21 ~2.5* ~300* None Endogenous detox metabolite
alpha-Epoxydihydroartemisinic acid C₁₅H₂₄O₃ 252.35 2.70 377.1 Methyl, carboxylic acid Antimalarial precursor
1-Nitronaphthalene-7,8-oxide C₁₀H₇NO₃ 189.17 ~1.8* N/A Nitro group Reactive intermediate
1a-Methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione C₁₃H₁₀O₃ 214.22 ~1.2* N/A Methyl, ketones Synthetic intermediate

*Estimated based on structural analogs.

Key Insights

Structural Impact on Properties :

  • Substitutents like methyl groups (e.g., alpha-Epoxydihydroartemisinic acid) increase molecular weight and lipophilicity (LogP).
  • Nitro groups (e.g., 1-Nitronaphthalene-7,8-oxide) reduce LogP due to polarity but enhance reactivity.

Biological Implications: The target compound’s role in detoxification contrasts with alpha-Epoxydihydroartemisinic acid’s pharmacological utility, underscoring how minor structural changes dictate biological function. Nitro- and ketone-substituted analogs exhibit higher reactivity, often associated with toxicity or synthetic utility .

Thermal Stability :

  • Higher boiling points in alpha-Epoxydihydroartemisinic acid (377.1°C) reflect increased van der Waals forces from its larger hydrocarbon framework .

Biological Activity

Rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene (commonly referred to as naphtho[1,2-b]oxirene) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and implications in therapeutic applications.

Synthesis

The synthesis of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene typically involves multi-step organic reactions. For instance, methods may include the use of specific catalysts and reaction conditions that facilitate the formation of the oxirane structure within the naphthalene framework.

Biological Evaluation

Recent studies have evaluated the biological activity of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene against various cancer cell lines. The following table summarizes key findings from these evaluations:

Cell Line IC50 (µM) Mechanism of Action References
A2780 (Ovarian)15.5Induces G2/M phase arrest
MCF-7 (Breast)12.3Inhibits tubulin polymerization
A2780/RCIS (Cisplatin-resistant)20.0Alters microtubule dynamics
MCF-7/MX (Mitoxantrone-resistant)18.5Disrupts mitotic spindle formation

The biological activity of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene is primarily attributed to its interaction with tubulin. This compound disrupts microtubule dynamics by inhibiting tubulin polymerization. The mechanism includes:

  • Cell Cycle Arrest : Studies indicate that treatment with rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene results in significant cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the colchicine-binding site on tubulin (PDB ID: 4O2B), suggesting a competitive inhibition mechanism that prevents normal microtubule assembly.

Case Studies

A notable study published in December 2018 involved synthesizing a series of naphthalene derivatives and assessing their cytotoxicity against multiple cancer cell lines. Among these derivatives was rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene. The study highlighted its significant antiproliferative effects and potential as a lead compound for developing new anticancer agents.

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